![molecular formula C9H6BrNO B3416441 7-Bromoquinolin-4-ol CAS No. 82121-06-0](/img/structure/B3416441.png)
7-Bromoquinolin-4-ol
Overview
Description
7-Bromoquinolin-4-ol is an organic compound that acts as a reagent in the synthesis of quinoline Schiff bases, which are used pharmacologically for antibacterial activity .
Synthesis Analysis
The synthesis of new 6-Bromoquinolin-4-ol derivatives has been studied using Chan–Lam coupling, which utilizes different types of solvents (protic, aprotic, and mixed solvents) and bases . The commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology .Molecular Structure Analysis
The molecular formula of 7-Bromoquinolin-4-ol is C9H6BrNO . It has a molecular weight of 224.054 . The structure analysis of the compound has established that bromination of an 8-hydroxyquinoline derivative occurred in the 7-position .Chemical Reactions Analysis
The synthesis of new 6-Bromoquinolin-4-ol derivatives involves reacting different aryl boronic acids with 6-bromoquinolin-4-ol by Chan–Lam C–O cross-coupling approach at room temperature using copper salt .Physical And Chemical Properties Analysis
The density of 7-Bromoquinolin-4-ol is 1.7±0.1 g/cm3 . It has a boiling point of 370.7±22.0 °C at 760 mmHg . The melting point is not available . The flash point is 178.0±22.3 °C .Scientific Research Applications
Drug Discovery
Quinoline, the core structure of 7-Bromoquinolin-4-ol, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The bromoquinolin-4-ol derivatives could potentially be used in the development of new drugs.
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, 7-Bromoquinolin-4-ol could be used in various synthetic processes.
Industrial Chemistry
Quinoline and its derivatives have a variety of applications in the field of industrial chemistry . 7-Bromoquinolin-4-ol, being a quinoline derivative, could also find applications in this field.
Green Chemistry
In recent years, there is a greater societal expectation that chemists should produce greener and more sustainable chemical processes . The synthesis of quinoline derivatives, including 7-Bromoquinolin-4-ol, can be achieved through green chemistry methods such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis .
Catalysts in Chemical Reactions
The synthesis of quinoline derivatives can be achieved using various catalysts which could be recycled and reused . 7-Bromoquinolin-4-ol could potentially be synthesized using these catalysts, contributing to more sustainable chemical processes.
Ultrasound Promoted Synthesis
Ultrasound promoted synthesis is another method used in the synthesis of quinoline derivatives . This method could potentially be used in the synthesis of 7-Bromoquinolin-4-ol.
Functionalization of Quinolines
A new series of functionalized derivatives of 6-bromoquinolin-4-ol was synthesized by O-alkylated ether synthesis . This suggests that 7-Bromoquinolin-4-ol could also be functionalized to create new compounds with potential applications.
Chan–Lam C–O Cross-Coupling Approach
The Chan–Lam C–O cross-coupling approach was used at room temperature using copper salt and aryl boronic acids in the synthesis of functionalized derivatives of 6-bromoquinolin-4-ol . This approach could potentially be used in the synthesis of 7-Bromoquinolin-4-ol and its derivatives.
Mechanism of Action
Target of Action
7-Bromoquinolin-4-ol is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, playing a major role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The bromine atom in 7-Bromoquinolin-4-ol could potentially enhance these interactions due to its electronegativity and size .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities . The specific effects of 7-Bromoquinolin-4-ol would depend on its specific targets and mode of action.
Future Directions
Compounds containing the 8-hydroxyquinoline moiety, similar to 7-Bromoquinolin-4-ol, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
7-bromo-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBEWNXEGDQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002481 | |
Record name | 7-Bromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinolin-4-ol | |
CAS RN |
82121-06-0 | |
Record name | 7-Bromo-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82121-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromoquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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